molecular formula C19H16N2O2S B12018701 (2Z)-2-(2-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(2-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B12018701
M. Wt: 336.4 g/mol
InChI Key: YXPMBDUCZHVJOB-ATVHPVEESA-N
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Description

2-(2-PROPOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that belongs to the class of thiazolobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-PROPOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE typically involves the condensation of 2-propoxybenzaldehyde with 2-aminothiazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the yield and purity of the product while reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-PROPOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-PROPOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolobenzimidazoles: These compounds share a similar core structure and may exhibit similar biological activities.

    Benzylidene derivatives: Compounds with a benzylidene group may have comparable chemical reactivity and applications.

Uniqueness

2-(2-PROPOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-A)BENZIMIDAZOL-3(2H)-ONE is unique due to the presence of the propoxybenzylidene group, which may impart distinct chemical and biological properties compared to other thiazolobenzimidazoles.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

(2Z)-2-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C19H16N2O2S/c1-2-11-23-16-10-6-3-7-13(16)12-17-18(22)21-15-9-5-4-8-14(15)20-19(21)24-17/h3-10,12H,2,11H2,1H3/b17-12-

InChI Key

YXPMBDUCZHVJOB-ATVHPVEESA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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